4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline
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Overview
Description
4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group. The compound also contains difluoroethoxy and methoxybenzyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline typically involves multiple steps:
Formation of the difluoroethoxy group: This can be achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Attachment of the methoxybenzyl group: This step involves the reaction of a benzyl halide with a methoxy group in the presence of a base.
Formation of the aniline derivative:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, bases, acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluoroethoxy)aniline: Lacks the methoxybenzyl group.
2-((4-Methoxybenzyl)oxy)aniline: Lacks the difluoroethoxy group.
4-Methoxyaniline: Lacks both the difluoroethoxy and methoxybenzyl groups.
Uniqueness
4-(2,2-Difluoroethoxy)-2-((4-methoxybenzyl)oxy)aniline is unique due to the presence of both difluoroethoxy and methoxybenzyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-2-[(4-methoxyphenyl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-20-12-4-2-11(3-5-12)9-22-15-8-13(6-7-14(15)19)21-10-16(17)18/h2-8,16H,9-10,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMAUBMAINTGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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